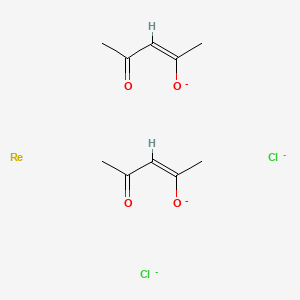
Sulprophos os sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulprophos os sulfone is a compound belonging to the class of sulfones, which are characterized by the presence of a sulfonyl functional group (SO2) attached to two carbon substituents. Sulfones are versatile intermediates in organic synthesis and have found various applications in diverse fields such as agrochemicals, pharmaceuticals, and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulprophos os sulfone can be synthesized through several methods, including:
Oxidation of Sulfides: This is a common method where sulfides are oxidized to sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (mCPBA).
Aromatic Sulfonylation: This involves the reaction of aromatic compounds with sulfonyl chlorides in the presence of a Lewis acid catalyst.
Alkylation/Arylation of Sulfinates: Sulfinates can be alkylated or arylated to form sulfones.
Industrial Production Methods
Industrial production of sulfones often involves the oxidation of sulfides using cost-effective and scalable oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sulprophos os sulfone undergoes various types of chemical reactions, including:
Oxidation: Sulfides can be oxidized to sulfoxides and further to sulfones.
Reduction: Sulfones can be reduced back to sulfides under specific conditions.
Substitution: Sulfones can participate in substitution reactions where the sulfonyl group acts as a leaving group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), meta-chloroperoxybenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Lewis acids such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted products depending on the reactants used.
Scientific Research Applications
Sulprophos os sulfone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of high-performance polymers and as a stabilizer in polymer materials.
Mechanism of Action
The mechanism of action of sulprophos os sulfone involves its interaction with specific molecular targets and pathways. For example, sulfones can act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase, thereby inhibiting the synthesis of folic acid in bacteria . This mechanism is similar to that of sulfonamide antibiotics.
Comparison with Similar Compounds
Sulprophos os sulfone can be compared with other similar compounds such as:
Sulfoxides: These are intermediates in the oxidation of sulfides to sulfones and have similar chemical properties.
Sulfonamides: These compounds also contain a sulfonyl group but differ in their biological activities and applications.
Thiopyrans: These compounds have a sulfur atom in a six-membered ring and can be oxidized to sulfoxides and sulfones.
Uniqueness
This compound is unique due to its versatile reactivity and wide range of applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
42795-00-6 |
|---|---|
Molecular Formula |
C12H19O5PS2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-[ethoxy(propylsulfanyl)phosphoryl]oxy-4-methylsulfonylbenzene |
InChI |
InChI=1S/C12H19O5PS2/c1-4-10-19-18(13,16-5-2)17-11-6-8-12(9-7-11)20(3,14)15/h6-9H,4-5,10H2,1-3H3 |
InChI Key |
WLTBFWPXSKENKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSP(=O)(OCC)OC1=CC=C(C=C1)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxy-2-phenylbenzo[b]furan](/img/structure/B13745163.png)





![3-[4-(4-Methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13745194.png)


![(2E)-2-[(2E,4E)-5-[1,1-dimethyl-3-(3-methylbutyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethyl-3-(3-methylbutyl)benzo[e]indole;hexafluorophosphate](/img/structure/B13745221.png)



![4,12-Diazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-triene](/img/structure/B13745243.png)
